4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one
Description
Properties
IUPAC Name |
4-thiophen-2-yl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPKXAUKLUQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to yield the desired imidazolone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Anticonvulsant Activity : Phenyl and benzyl substituents at position 1 (e.g., 3g, 3e) enhance activity in maximal electroshock (MES) tests, while the thienyl analog’s efficacy remains unexplored .
- Cardiotonic Effects: Aroyl substituents (e.g., 4-methoxybenzoyl in compound 6) improve inotropic potency, suggesting electron-withdrawing groups enhance cardiac activity. The thienyl group’s electron-rich nature may offer divergent effects .
- Antimicrobial Potential: Thienyl-containing fused heterocycles (e.g., quinazolinones) show notable antimicrobial activity, implying the thienyl group may synergize with other pharmacophores .
Structural and Electronic Effects
- Thienyl vs. Phenyl : The 2-thienyl group introduces a smaller, sulfur-containing aromatic ring compared to phenyl. This may alter π-π stacking interactions and metabolic stability due to sulfur’s electronegativity.
- Aroyl vs. Alkyl Substituents : Aroyl groups (e.g., 4-methoxybenzoyl) enhance cardiotonic activity via resonance effects, whereas alkyl groups (e.g., methyl) may improve bioavailability but reduce target affinity .
- Synthetic Accessibility : Microwave-assisted and multi-component reactions (e.g., ) enable efficient synthesis of complex imidazolone derivatives, including thienyl-substituted analogs.
Pharmacokinetic Considerations
- Solubility: Alkyl and morpholino substituents (e.g., compound 8 in ) improve water solubility, whereas aromatic groups like thienyl may reduce it.
Biological Activity
4-(2-Thienyl)-1,3-dihydro-2H-imidazol-2-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thienyl group attached to a dihydro-imidazole ring, which contributes to its biological activity. The imidazole moiety is known for its role in various biological systems, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research has demonstrated that compounds containing the thienyl-imidazole structure exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Thienyl-Imidazole Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Escherichia coli | 62.5 |
| Compound C | Enterococcus faecalis | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro assays have indicated that this compound can inhibit the proliferation of several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The cytotoxicity was evaluated using the MTT assay, revealing promising results with IC50 values in the micromolar range .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| T47D (Breast) | 19.5 |
| HT-29 (Colon) | 25.0 |
| Jurkat E6.1 (T-cell leukemia) | 30.0 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thienyl-imidazoles, particularly their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. Compounds derived from this scaffold have shown IC50 values as low as 30 nM, indicating strong inhibition . Moreover, these compounds have been reported to reduce the release of pro-inflammatory cytokines in neuronal cultures, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of thienyl-imidazole derivatives assessed their anticancer activity against various human cancer cell lines. The most active compound demonstrated an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line, showcasing significant potential for further development as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
In an animal model of brain injury, a thienyl-imidazole derivative was administered to assess its effects on astrocyte-derived extracellular vesicle release. The results indicated a dose-dependent inhibition of vesicle release in treated animals compared to controls, suggesting that this compound could mitigate neuroinflammation .
Q & A
Q. What are the optimal synthetic routes for 4-(2-thienyl)-1,3-dihydro-2H-imidazol-2-one, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiophene-2-carbaldehyde with urea derivatives under acidic conditions, as suggested by analogous imidazolone syntheses. For example, multi-component reactions involving thiourea and aldehydes (e.g., thiophene derivatives) in ethanol with catalytic HCl yield imidazolones . Key intermediates should be characterized using -NMR (to confirm thiophene proton integration at δ 6.8–7.2 ppm) and FTIR (to detect C=O stretching at ~1700 cm) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Referencing structurally similar imidazolones (e.g., 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole), use nitrile gloves (EN374 standard) and P95 respirators when handling powders. Store in amber glass vials under inert gas (N) at –20°C to prevent oxidation of the thiophene moiety. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving the imidazolone ring conformation and thiophene orientation (as seen in analogous compounds ). Complement with -NMR to identify carbonyl carbons (~155 ppm) and heteronuclear correlation spectroscopy (HSQC) to assign proton-carbon connectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For solubility studies, employ shake-flask methods with HPLC quantification under controlled pH (e.g., phosphate buffers) and temperature (25°C ± 0.5°C) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Based on structurally related imidazolones (e.g., angiotensin II receptor antagonists), use radioligand binding assays (e.g., -labeled antagonists) to assess receptor affinity. For anti-inflammatory activity, measure inhibition of cyclooxygenase-2 (COX-2) via ELISA or fluorometric assays . Validate cytotoxicity using MTT assays on HEK-293 cells .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer: Perform molecular docking (AutoDock Vina) to map interactions between the thiophene moiety and hydrophobic pockets of target proteins (e.g., kinases). Use molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Prioritize derivatives with lower binding free energies (ΔG < –8 kcal/mol) and synthetic feasibility .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to urea) and employ flow chemistry to enhance mixing. Monitor byproducts via LC-MS (ESI+ mode) and isolate using preparative HPLC with a phenyl-hexyl column. For persistent impurities, introduce scavenger resins (e.g., QuadraPure™) during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
